molecular formula C7H9N3O4 B3322840 (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol CAS No. 1541204-54-9

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Cat. No. B3322840
Key on ui cas rn: 1541204-54-9
M. Wt: 199.16 g/mol
InChI Key: VMQVWUMZNJQPJV-UHFFFAOYSA-N
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Patent
US08293734B2

Procedure details

A suspension of silyl ether 133 (1.627 g, 4.58 mmol) in a solution of 1% HCl in 95% EtOH (desilylation conditions described by Cunico et al., 1980) (58 mL) was stirred at room temperature for 35 h. The resulting solution was cooled (CO2/acetone), neutralised by dropwise addition of 7 M NH3 in MeOH (7 mL) with stirring, and then concentrated to dryness and the residue was chromatographed on silica gel. Elution with 0-2% MeOH/CH2Cl2 firstly gave foreruns, and then further elution with 2% MeOH/CH2Cl2 gave (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (134) (877 mg, 96%) as a pale yellow solid: mp (THF/MeOH/CH2Cl2/hexane) 179-181° C.; 1H NMR [(CD3)2SO] δ 8.04 (s, 1H), 5.12 (t, J=5.8 Hz, 1H), 4.48 (dtd, J=10.2, 4.7, 2.5 Hz, 1H), 4.13 (ddd, J=12.5, 5.8, 3.0 Hz, 1H), 4.04 (ddd, J=12.4, 11.0, 5.1 Hz, 1H), 3.64 (m, 2H), 2.18 (dtd, J=14.4, 5.0, 2.8 Hz, 1H), 2.03 (dtd, J=14.4, 10.6, 5.7 Hz, 1H). Anal. (C7H9N3O4) C, H, N.
Name
silyl ether
Quantity
1.627 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[C:6]2[N:11]([CH:12]=1)[CH2:10][CH2:9][CH:8]([CH2:13][O:14][Si](C(C)C)(C(C)C)C(C)C)[O:7]2)([O-:3])=[O:2].Cl.C(=O)=O.CC(C)=O.N>CCO.CO>[N+:1]([C:4]1[N:5]=[C:6]2[N:11]([CH:12]=1)[CH2:10][CH2:9][CH:8]([CH2:13][OH:14])[O:7]2)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
silyl ether
Quantity
1.627 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=C2OC(CCN2C1)CO[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
58 mL
Type
solvent
Smiles
CCO
Step Two
Name
CO2 acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 35 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-2% MeOH/CH2Cl2 firstly gave foreruns
WASH
Type
WASH
Details
further elution with 2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
35 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=C2OC(CCN2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 877 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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